molecular formula C28H21F4N5O2 B607706 GNF-5837 CAS No. 1033769-28-6

GNF-5837

Cat. No.: B607706
CAS No.: 1033769-28-6
M. Wt: 535.5 g/mol
InChI Key: YYDUWLSETXNJJT-MTJSOVHGSA-N
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Mechanism of Action

Target of Action

GNF-5837 is a potent, selective, and orally bioavailable pan-tropomyosin receptor kinase (TRK) inhibitor . It primarily targets the neurotrophic receptor tyrosine kinases TrkA, TrkB, and TrkC . These receptors are vital for neural development and have also been identified as prognostic markers in malignancies of diverse origins .

Mode of Action

The compound interacts with its targets by inhibiting the activities of TrkA and TrkB signaling . This leads to decreased phosphorylation levels of AKT and extracellular signal-regulated kinase (ERK) kinases . The binding of ligands to the full-length TrkB receptor leads to ligand–receptor dimerisation and autophosphorylation of tyrosine residues in the intracellular kinase domain of the receptor .

Biochemical Pathways

The inhibition of TrkA and TrkB signaling by this compound affects several biochemical pathways. It leads to a decrease in PI3K-Akt-mTOR signaling and Ras-Raf-MEK-ERK signaling . These pathways are crucial for regulating cell proliferation, survival and death, neurite outgrowth, neuronal transmission, synaptogenesis, and synaptic plasticity .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It suppresses the cell viability of renal carcinoma 786O and Caki-2 cells in a concentration-dependent manner . This compound induces G0/G1-phase arrest and apoptosis . It also affects the expression of p21, c-Myc, and survivin proteins .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to confer protection against a range of ferroptosis inducers in several immortalised neuronal and non-neuronal cell lines . This anti-ferroptotic activity is likely due to the compound’s inherent radical-trapping antioxidant properties .

Preparation Methods

The synthesis of GNF-5837 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity suitable for large-scale production.

Chemical Reactions Analysis

GNF-5837 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Biological Activity

GNF-5837 is a selective pan-tropomyosin receptor kinase (Trk) inhibitor that has garnered attention for its potential therapeutic applications in various cancers, particularly those involving neurotrophin signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, and implications for cancer treatment.

This compound functions primarily as an inhibitor of TrkA and TrkB receptors, which are involved in cell growth, survival, and differentiation. By inhibiting these receptors, this compound disrupts downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.

Cell Viability Assays

In a study examining renal cell carcinoma (RCC) lines (Caki-2 and 786O), this compound was shown to significantly reduce cell viability in a dose-dependent manner. The MTS assay revealed that treatment with 20 µM this compound decreased the viability of Caki-2 cells to approximately 57.1% and 786O cells to about 48.2% compared to controls after 48 hours of exposure .

Table 1: Effects of this compound on Cell Viability in RCC Cell Lines

Cell LineConcentration (µM)Viability (%)
Caki-22057.1
786O2048.2

Further analysis using EdU incorporation assays indicated that this compound treatment led to a substantial reduction in DNA synthesis among treated cells, confirming its antiproliferative effects .

Signaling Pathway Inhibition

Western blot analyses demonstrated that this compound effectively inhibited the phosphorylation of TrkA and TrkB receptors as well as downstream kinases AKT and ERK in both RCC cell lines . This inhibition correlates with reduced cell cycle progression and increased apoptosis.

Case Studies in Neuroendocrine Tumors

In studies focusing on neuroendocrine tumors (NETs), this compound exhibited variable effects depending on the cell line. For instance, in the GOT1 cell line, treatment with this compound resulted in a significant decrease in cell viability in a time- and dose-dependent manner. Conversely, BON1 and NCI-H727 cells showed resistance to this compound treatment .

Table 2: Impact of this compound on Neuroendocrine Tumor Cell Lines

Cell LineResponse to this compoundViability Change (%)
GOT1SensitiveDecreased
BON1ResistantNo change
NCI-H727ResistantNo change

The combination of this compound with everolimus (an mTOR inhibitor) enhanced its efficacy, suggesting a synergistic effect that could be beneficial for treatment strategies targeting NETs .

In Vivo Efficacy

In mouse xenograft models, this compound demonstrated significant tumor growth inhibition. At dosages of 50 mg/kg and 100 mg/kg, tumor regression rates reached 72% and 100%, respectively . These findings support the potential clinical application of this compound as a therapeutic agent against tumors expressing Trk receptors.

Properties

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39)/b21-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDUWLSETXNJJT-MTJSOVHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)/C(=C/C5=CC=CN5)/C(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21F4N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033769-28-6
Record name 1033769-28-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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